2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S13983564
CAS No.
M.F
C12H23BO3
M. Wt
226.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-t...

Product Name

2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[(E)-3-methoxy-3-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H23BO3

Molecular Weight

226.12 g/mol

InChI

InChI=1S/C12H23BO3/c1-10(2,14-7)8-9-13-15-11(3,4)12(5,6)16-13/h8-9H,1-7H3/b9-8+

InChI Key

FAMSLEHBNJOMMH-CMDGGOBGSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)OC

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)OC

The compound 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic molecule featuring a dioxaborolane structure, which is characterized by the presence of boron in a cyclic arrangement with oxygen atoms. This compound's unique structure includes a methoxy group and a methylbutenyl substituent, contributing to its potential reactivity and biological activity. The dioxaborolane moiety is known for its role in various

Dioxaborolanes are primarily involved in reactions such as:

  • Cross-coupling reactions: These are pivotal in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura coupling where aryl or vinyl boron compounds react with organohalides.
  • Nucleophilic substitution: The dioxaborolane can undergo nucleophilic attack due to the electrophilic nature of the boron atom.
  • Hydrolysis: In the presence of water or aqueous conditions, dioxaborolanes can hydrolyze to form alcohols and boric acid.

Research indicates that compounds featuring dioxaborolane structures exhibit various biological activities. For instance:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer potential: Certain studies suggest that dioxaborolanes may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme inhibition: These compounds may interact with specific enzymes, potentially affecting metabolic pathways.

Synthesis of 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:

  • Borylation reactions: Utilizing boron reagents to introduce the dioxaborolane functionality into organic frameworks.
  • Alkylation of boronic acids: Reacting boronic acids with suitable alkyl halides or alkenes under controlled conditions.
  • Formation from cyclic precursors: Starting from cyclic boron compounds that can be transformed into dioxaborolanes through rearrangement or substitution reactions.

The applications of this compound are diverse:

  • Organic synthesis: As a reagent in cross-coupling reactions to form complex organic molecules.
  • Material science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure.
  • Pharmaceuticals: Exploration in drug development for its biological activity and potential therapeutic benefits.

Studies involving interaction with biological targets are crucial for understanding the efficacy and safety of this compound. Interaction studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro studies: Assessing cellular responses to treatment with the compound to determine cytotoxicity and mechanism of action.
  • In vivo studies: Investigating pharmacokinetics and bioavailability in animal models to predict human responses.

Similar Compounds

Several compounds share structural features with 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cajanine (2-hydroxy-4-methoxy)Contains hydroxyl and methoxy groupsExhibits strong biological activity against certain pathogens .
3-Methylbutenylboronic acidSimilar alkyl substituentUseful in various coupling reactions .
2-Methoxyphenylboronic acidContains methoxy and phenyl groupsKnown for its application in medicinal chemistry .

These compounds highlight the versatility and significance of dioxaborolanes and related structures in both synthetic chemistry and biological research. Each compound's unique properties contribute to its specific applications and potential benefits in various fields.

Hydrogen Bond Acceptor Count

3

Exact Mass

226.1740248 g/mol

Monoisotopic Mass

226.1740248 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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